molecular formula C17H19ClN4O B2646881 N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034372-84-2

N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2646881
CAS No.: 2034372-84-2
M. Wt: 330.82
InChI Key: HTOXIAUDQOOTHS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a synthetic chemical compound featuring a fused pyrazolopyrazine bicyclic core, a structure of significant interest in modern medicinal chemistry. This scaffold is recognized as a valuable intermediate in drug discovery, particularly for the development of kinase inhibitors . The compound's structure incorporates a carboxamide linkage to a 4-chlorobenzyl group, a modification often employed to optimize properties like potency and selectivity in drug candidates . While specific biological data for this exact molecule may be limited, its core structure is closely related to other N-(1H-pyrazol-4-yl)carboxamide derivatives that have been identified as potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical target in the TLR and IL-1R signaling pathways for inflammatory diseases . The pyrazolopyrazine core serves as a key scaffold for creating inhibitors with excellent permeability, potency, and kinase selectivity . Furthermore, N-heterocyclic compounds, a class to which this molecule belongs, are widely investigated as promising agents with antiviral activities, affecting various stages of the viral life cycle . This product is intended for research purposes as a building block or intermediate for the synthesis and exploration of novel therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-13-6-4-12(5-7-13)10-19-17(23)21-8-9-22-16(11-21)14-2-1-3-15(14)20-22/h4-7H,1-3,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOXIAUDQOOTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced through a series of cyclization reactions, often involving intermediates like cyclopentanone or its derivatives.

    Attachment of the 4-Chlorobenzyl Group: This step usually involves a nucleophilic substitution reaction where the 4-chlorobenzyl group is attached to the nitrogen atom of the pyrazolo[1,5-a]pyrazine core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to these targets, while the pyrazolo[1,5-a]pyrazine core could facilitate interactions with active sites or allosteric sites on proteins. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Route Biological Relevance
Target Compound Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine 4-Chlorobenzyl carboxamide Reaction with α-chloroacetamides Not explicitly stated (inferred enzyme modulation)
Pyrazolo[1,5-a]pyrimidines (e.g., ) Pyrazolo[1,5-a]pyrimidine N-Boc-N-benzyl aminoethyl, carboxamides Cyclocondensation, hydrolysis, amidation Cathepsin K/B inhibition (IC50 ~25–45 µM)
Benzo-Fused Pyridines (e.g., ) Benzo[6,7]cyclohepta[1,2:4,5]pyridine Hydrazones, triazolo-pyrimidines Oxidative cyclization of hydrazones Anticancer, anti-inflammatory (inferred)
Pyrido[1,2-a]pyrazines (e.g., ) Pyrido[1,2-a]pyrazine 3-Chlorobenzyl, tert-butylbenzyl Carboxamide coupling Not explicitly stated (potential CNS targets)
Tetrahydroimidazo[1,2-a]pyridines (e.g., ) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl One-pot two-step reactions Structural diversity for drug discovery

Key Observations:

Core Heterocycles: The target compound’s cyclopenta-pyrazolo-pyrazine scaffold introduces rigidity compared to flexible pyrazolo[1,5-a]pyrimidines or imidazo-pyridines . This rigidity may enhance binding specificity in enzyme pockets.

Substituent Effects: The 4-chlorobenzyl group in the target compound is analogous to the 3-chlorobenzyl substituent in pyrido[1,2-a]pyrazine derivatives (). Chlorine’s electron-withdrawing nature may enhance metabolic stability and receptor affinity .

Synthetic Accessibility :

  • The target compound’s synthesis via α-chloroacetamide intermediates contrasts with the multi-step cyclocondensation and amidation routes for pyrazolo[1,5-a]pyrimidines . Simpler routes may favor scalability.

Benzo-fused pyridines () exhibit anticancer activity, suggesting that the target compound’s fused cyclopentane ring could modulate similar pathways .

Research Implications and Gaps

Pharmacological Profiling : The target compound’s activity against proteases (e.g., cathepsins) or kinases remains unverified but is plausible based on structural analogs .

SAR Studies : Systematic substitution of the benzyl group (e.g., replacing 4-Cl with 3-Cl or CF₃) could optimize potency, as seen in pyrido[1,2-a]pyrazines .

Physicochemical Properties : Melting points, solubility, and logP data for the target compound are absent in the evidence but are critical for drug-likeness assessments.

Biological Activity

N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a pyrazolo[1,5-a]pyrazine core. The presence of the 4-chlorobenzyl group is significant as halogenated aromatic compounds often exhibit enhanced biological activity due to their ability to interact with various biological targets.

1. Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. A study evaluating a series of pyrazolo derivatives found that certain compounds demonstrated IC50 values less than 50 µM against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa35
Compound BMCF-728
This compoundA549<50

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its interaction with mitogen-activated protein kinases (MAPKs). In vitro studies have shown that it can inhibit NF-κB/AP-1 reporter activity in a dose-dependent manner. This suggests that the compound may be useful in treating inflammatory diseases.

Key Findings:

  • Inhibition of NF-κB: The compound exhibited significant inhibition of LPS-induced NF-κB activation.
  • Target Interaction: Molecular docking studies indicated strong binding affinity to ERK2 and JNK3.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, it was found to reduce apoptosis and promote cell survival. This activity is attributed to its ability to modulate oxidative stress markers.

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving various pyrazolo derivatives, this compound was tested against lung cancer cells (A549). The results showed promising anticancer activity with an IC50 value indicating effective concentration for therapeutic use.

Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties revealed that treatment with the compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in chronic inflammatory conditions.

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